3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGOCZJARKJCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544250 | |
| Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-78-6 | |
| Record name | 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One
Established Synthetic Routes to the 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one Core
The construction of the fundamental this compound structure relies on well-established organic chemistry reactions, primarily involving the formation of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) framework.
Cyclocondensation Reactions for Pyrido[2,3-b]pyrazine (B189457) Formation
The most common and direct method for assembling the pyrido[2,3-b]pyrazine ring system is through the cyclocondensation of a suitably substituted pyridine-2,3-diamine with an α-dicarbonyl or α-keto-ester compound. researchgate.netresearchgate.neteurekaselect.com This reaction forms the pyrazine portion of the bicyclic system. For instance, the reaction of 2,3-diaminopyridine (B105623) with various 1,2-dicarbonyls, catalyzed by bismuth(III) triflate or silica-supported bismuth(III) chloride, readily produces pyrido[2,3-b]pyrazine derivatives in high yields under mild conditions. researchgate.net
Functionalization Strategies for Pyrido[2,3-b]pyrazin-2(1H)-one Scaffolds
An alternative to direct cyclocondensation is a multi-step synthetic sequence starting from a functionalized pyridine ring. A representative synthesis begins with a substituted pyridone, such as 4-hydroxy-6-methyl-3-nitro-2-pyridone. bohrium.com This approach involves a series of functional group interconversions to build the dihydropyrazinone ring.
The key steps in this strategy typically include:
Nitration of the pyridine ring to introduce a nitro group, which serves as a precursor to the amine functionality.
Chlorination of hydroxyl groups to create reactive sites for nucleophilic substitution.
Nucleophilic Aromatic Substitution to install side chains and build complexity. For example, reacting a chloropyridine intermediate with various amines. bohrium.comnih.gov
Reduction of the nitro group to an amine. A Béchamp-like reduction using elemental iron and acetic acid is one effective method. nih.gov
Intramolecular Cyclization of the resulting diamine precursor, often via lactamization, to form the final dihydropyrido[2,3-b]pyrazin-2(1H)-one ring.
This stepwise functionalization allows for the controlled introduction of substituents at various positions on the scaffold. For example, after the formation of the core, further modifications like methylation can be performed using reagents such as methyl iodide with a suitable base like potassium carbonate. nih.gov
Advanced Synthetic Approaches for Analog Generation
To accelerate the discovery of new derivatives, more advanced and efficient synthetic methods are employed, focusing on regiocontrol and procedural simplicity.
Regioselective Synthesis Techniques for Substituted Derivatives
When unsymmetrical α-dicarbonyl compounds are used in cyclocondensation reactions with pyridine-2,3-diamine, the formation of two distinct regioisomers is possible. researchgate.neteurekaselect.com The relative electrophilicity of the two carbonyl groups in the dicarbonyl reactant dictates the product ratio. mdpi.com Controlling the regioselectivity is crucial as different isomers can exhibit significantly different biological activities.
Research into these condensation reactions has shown that reaction conditions can be optimized to favor the formation of a desired isomer. Factors influencing regioselectivity include:
Temperature: Lower temperatures have been shown to increase regioselectivity. researchgate.net
Solvent and Catalysis: The use of acidic solvents, such as acetic acid or trifluoroacetic acid, can enhance the formation of the biologically more active isomer. researchgate.net
For other heterocyclic systems, such as pyrazoles, regioselectivity is achieved through multi-step syntheses that unambiguously place substituents. For example, a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines followed by cyclization, a strategy that ensures a single regioisomeric product. mdpi.com Similar principles of controlled, stepwise construction can be applied to ensure the regioselective synthesis of specific this compound derivatives.
Multi-component Reactions in Dihydropyridopyrazinone Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. frontiersin.orgresearchgate.net This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, aligning with the principles of green chemistry. frontiersin.orgmdpi.com
A three-component reaction has been successfully developed for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives. nih.gov This MCR involves the reaction of 1,3-indanedione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. This method provides good to excellent yields of the target compounds. nih.gov While this specific example leads to an indenopyrido[2,3-b]pyrazine system, the underlying principle demonstrates the applicability of MCRs for constructing this heterocyclic core. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR involving an aldehyde, a β-ketoester, and ammonia, serves as a foundational example of how MCRs can efficiently generate complex heterocyclic structures. frontiersin.orgmdpi.com
Table 1: Example of a Three-Component Reaction for Pyrido[2,3-b]pyrazine Synthesis This interactive table summarizes the optimized conditions for a multi-component synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,3-Indanedione | 4-Methoxybenzaldehyde | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 9 | 89 | nih.gov |
Strategies for Diversity-Oriented Synthesis of this compound Analogs
Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules. For the this compound scaffold, DOS strategies typically involve installing a versatile chemical handle onto the core structure, which can then be elaborated using a variety of robust chemical reactions, particularly transition metal-catalyzed cross-couplings. mdpi.com
A powerful strategy involves creating a halo-substituted (e.g., chloro- or iodo-) dihydropyrido[2,3-b]pyrazinone intermediate. This halogen atom serves as a point of diversification. A wide array of substituents can be introduced using modern cross-coupling reactions. mdpi.com
Key cross-coupling reactions for derivatization include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or vinyl groups. mdpi.com
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing N-aryl or N-alkyl substituents. nih.govmdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds, introducing alkynyl moieties. mdpi.com
Ullmann Condensation: Copper-catalyzed reaction with alcohols or thiols to introduce O-aryl or S-aryl groups. mdpi.com
This approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for developing structure-activity relationships. The use of solid-phase synthesis, where the scaffold is attached to a resin, can further streamline the process of purification and library generation. nih.gov
Table 2: Cross-Coupling Reactions for Scaffold Diversification This interactive table outlines common cross-coupling reactions used in diversity-oriented synthesis.
| Reaction Name | Catalyst System (Example) | Reactant Type | Bond Formed | Introduced Group | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Boronic Acid/Ester | C-C | Aryl, Heteroaryl, Vinyl | mdpi.com |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | Amine, Amide | C-N | N-Alkyl, N-Aryl | nih.govmdpi.com |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | C-C (sp) | Alkynyl | mdpi.com |
| Ullmann Condensation | CuI / Ligand / Base | Alcohol, Thiol | C-O, C-S | O-Aryl, S-Aryl | mdpi.com |
Molecular Mechanisms and Biological Activity of 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One Derivatives
Target Identification and Molecular Engagement
Research into the derivatives of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one has led to the identification of several molecular targets. The interaction with these targets forms the basis of the observed biological activities.
Derivatives of this compound have been identified as potent antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). nih.govbohrium.com CRF1 is a G-protein-coupled receptor that plays a primary role in mediating the body's response to stress. nih.gov Antagonism of this receptor is a therapeutic strategy under investigation for anxiety and depressive disorders. bohrium.com
A series of these derivatives were designed to increase binding affinity by reducing the conformational flexibility of earlier, monocyclic antagonists. bohrium.com This effort led to the discovery of highly potent compounds. For instance, one exemplified derivative, compound 2, demonstrated a high potency with an IC50 value of 0.70 nM. nih.govacs.org Structure-activity relationship (SAR) studies were conducted through systematic variation of substituents on the core scaffold, leading to the identification of numerous highly potent analogues. bohrium.com
One notable compound from this series, 8w (8-(butylethylamino)-4-(2,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydro-1H-pyrido(2,3-b)pyrazin-2-one), exhibited high binding affinity for the CRF1 receptor and was selected for further in vivo evaluation. nih.gov This compound proved to be effective in a rat model of situational anxiety. bohrium.com
Table 1: CRF1 Antagonist Activity of Selected this compound Derivatives
| Compound | Structure | Activity (IC50) | Target | Reference |
|---|---|---|---|---|
| Compound 2 | N/A in source | 0.70 nM | CRF1 | nih.govbohrium.comacs.org |
| Compound 8w | 8-(butylethylamino)-4-(2,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydro-1H-pyrido(2,3-b)pyrazin-2-one | High Affinity | CRF1 | nih.govbohrium.com |
A review of the scientific literature did not yield specific research findings for derivatives of this compound as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Research has been conducted on the closely related but structurally distinct 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold, which has shown inhibitory activity against ENPP1. nih.govresearchgate.net
Based on a review of the available scientific literature, there are no published research findings specifically identifying derivatives of the this compound scaffold as inhibitors of Fms-like Tyrosine Kinase 3 (FLT3).
The broader pyrido[2,3-b]pyrazine (B189457) chemical class has been investigated for its potential as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1). nih.gov TRPV1 is a non-selective cation channel involved in the sensation of various noxious stimuli, making it a target for novel pain treatments. nih.gov
In one study, the pyrido[2,3-b]pyrazine core was used to replace a 1,8-naphthyridine (B1210474) core in a known series of TRPV1 antagonists. nih.gov This modification was aimed at reducing the potential for the formation of reactive metabolites. The research led to the discovery of compound 26, a member of the pyrido[2,3-b]pyrazine class, which demonstrated a significantly lower potential for forming such metabolites. nih.gov This compound was characterized as an orally bioavailable TRPV1 antagonist that could attenuate carrageenan-induced thermal hyperalgesia and reduce chronic inflammatory pain in animal models. nih.gov
A search of the scientific literature did not provide specific research on this compound derivatives as inhibitors of Phosphodiesterase 2 (PDE2). While other heterocyclic systems, such as pyrido[4,3-e] nih.govbohrium.comnih.govtriazolo[4,3-a]pyrazines, have been explored as PDE2 inhibitors, this specific activity has not been reported for the this compound scaffold. nih.gov
A review of published scientific research did not identify any studies describing the inhibition of Ribosomal Protein S6 Kinase 2 (RSK2) by derivatives of this compound. Research into inhibitors for this kinase has focused on other chemical scaffolds. nih.gov
Tubulin Polymerization Disruption
Certain derivatives of the broader pyridopyrazine class have been identified as inhibitors of tubulin polymerization, a critical process for cell division, motility, and structure. The disruption of microtubule dynamics is a validated strategy in anticancer therapy.
Research into 1,2-dihydropyrido[3,4-b]pyrazines, isomers of the title compound, indicated that their mode of action might involve competition with colchicine (B1669291) for binding to tubulin. nih.gov This interaction prevents the assembly of tubulin monomers into microtubules, leading to mitotic arrest and subsequent cell death in proliferating cells. nih.gov The activity was found to be dependent on the 1,2-dihydrostructure and the nature of substituents at various positions on the heterocyclic ring system. nih.gov Although this research was conducted on an isomeric scaffold, it highlights the potential of the pyridopyrazine core to interact with this key cytoskeletal protein. Similarly, other heterocyclic compounds like pyrazoline derivatives have been extensively studied as tubulin polymerization inhibitors, with some showing potency comparable to colchicine. nih.govresearchgate.net
RAF Kinase Inhibition
The RAF/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAF kinases, particularly B-Raf, are common drivers in various human cancers, making them a key therapeutic target. While extensive research has been conducted on various heterocyclic scaffolds as RAF kinase inhibitors, including pyrazolopyridines, specific data detailing the activity of this compound derivatives as direct RAF kinase inhibitors is not prominent in the current body of scientific literature. google.comresearchgate.net Research on the kinase inhibitory profile of pyridopyrazines has often focused on other targets, such as the Fms-like tyrosine kinase 3 (FLT3). nih.gov
Broader Spectrum Biological Effects
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
Derivatives of the pyridopyrazine scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. This activity is often linked to the inhibition of key enzymes involved in cell growth and survival.
A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov These compounds exhibited excellent anti-proliferative activities against the MV4-11 human leukemia cell line, which harbors an FLT3-ITD mutation. nih.gov Compound 13 from this series was particularly potent, with an IC₅₀ value of 15.77 nM against MV4-11 cells. nih.gov
Isomeric 1,2-dihydropyrido[3,4-b]pyrazines have also shown significant activity against P388 leukemia in murine models. nih.gov Furthermore, recently developed 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been described as covalent inhibitors of KRAS, a critical oncogene, highlighting their potential in treating cancers with KRAS mutations. nih.gov
| Compound Class | Cell Line | Activity (IC₅₀) | Target |
|---|---|---|---|
| Pyrido[3,4-b]pyrazin-2(1H)-one Derivative (Compound 13) | MV4-11 (Human Leukemia) | 15.77 ± 0.15 nM | FLT3 |
| 1,2-Dihydropyrido[3,4-b]pyrazines | L1210 (Murine Leukemia) | Significant Proliferation Inhibition | Tubulin (putative) |
| 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | Various Cancer Lines | KRAS Inhibition | KRAS |
Anti-microbial and Anti-fungal Efficacy
The search for new anti-infective agents has led to the investigation of various nitrogen-containing heterocyclic compounds. While the broader class of pyridopyrimidines has shown promise, specific data on this compound is limited. However, closely related pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated for their antimicrobial properties.
For instance, a 2-thioxodihydropyrido[2,3-d]pyrimidine derivative revealed broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.98 to 3.9 μg/mL. researchgate.net Another study on different pyrido[2,3-d]pyrimidin-4(1H)-ones reported moderate to high antifungal potency. researchgate.net One unique derivative, compound 14 in the study, showed MICs of 4, 15, and 18 µg/mL against G. candidum, C. albicans, and A. flavus, respectively. researchgate.net
| Compound Class | Organism | Activity (MIC) |
|---|---|---|
| 2-Thioxodihydropyrido[2,3-d]pyrimidine | Gram-positive & Gram-negative bacteria | 0.98 - 3.9 µg/mL |
| Pyrido[2,3-d]pyrimidin-4(1H)-one (Compound 14) | Geotrichum candidum | 4 µg/mL |
| Candida albicans | 15 µg/mL | |
| Aspergillus flavus | 18 µg/mL |
Anti-inflammatory Potential
Inflammation is a complex biological response implicated in numerous diseases. Several pyridopyrazine derivatives have been explored for their potential to modulate inflammatory pathways. A series of pyrido[3,4-b]pyrazine (B183377) derivatives were investigated as inhibitors of spleen tyrosine kinase (Syk). google.com Syk is a key mediator in the signaling pathways of immune receptors, and its inhibition can block the activation of mast cells, macrophages, and B-cells, thereby reducing inflammatory responses. google.com This makes Syk inhibitors potential therapeutics for autoimmune and inflammatory conditions like rheumatoid arthritis. google.com
Other related heterocyclic systems have also shown anti-inflammatory effects through different mechanisms. For example, certain pyridazinone derivatives act as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Central Nervous System Activities, Including Anxiolytic and Anticonvulsant Effects
A significant area of research for this compound derivatives has been their activity within the central nervous system (CNS). A series of these compounds were designed and found to be highly potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.govbohrium.com The CRF system is a principal regulator of the stress response, and antagonizing the CRF1 receptor is a promising strategy for treating anxiety and depressive disorders. nih.govbohrium.com
One derivative, compound 8w , demonstrated high binding affinity for the CRF1 receptor and was effective in a defensive withdrawal model of anxiety in rats. nih.govbohrium.com This indicates a clear anxiolytic potential for this specific chemical scaffold.
While direct anticonvulsant activity for this scaffold is less documented, studies on more complex fused heterocyclic systems containing a pyranopyridine moiety have identified compounds with potent anticonvulsant properties in both maximal electroshock and pentylenetetrazole seizure models. nih.gov
| Compound | Target | Activity (IC₅₀) | Observed Effect |
|---|---|---|---|
| 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one (Compound 2) | CRF1 Receptor | 0.70 nM | Potent receptor antagonism |
| Compound 8w | CRF1 Receptor | High Affinity | Efficacious in anxiety model |
Structure Activity Relationship Sar Studies of 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core and its appended functionalities.
Influence of Substituents on CRF1 Receptor Binding Affinity
Research into this compound analogs as antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor has established distinct SAR trends. A series of 8-(dialkylamino)-6-methyl-1-substituted analogs demonstrated high affinity for the CRF1 receptor, with binding affinities (Ki) generally ranging from approximately 1.3 to 5.4 nM. nih.gov
Systematic variations have highlighted the following key determinants:
8-Amino Group: A dialkylamino group at the 8-position generally confers greater potency than a monoalkylamino group. bohrium.com The length and nature of these N,N-dialkyl chains are critical. A significant drop in binding affinity, approximately 75-fold, was observed when an N-butyl-N-ethyl substituent was replaced with a smaller N,N-dimethyl group, indicating the need for substituents that can occupy a specific lipophilic pocket on the receptor. nih.gov Symmetrical N,N-dialkyl substitution, such as N,N-dipropyl, is tolerated by the CRF1 receptor as long as the lipophilic pocket is adequately filled. nih.gov
Amide N1-Substituent: Alkylation at the N1 position of the pyrazinone core is a viable strategy for introducing labels for imaging studies, such as Positron Emission Tomography (PET). N-methylation of a parent compound resulted in only a minor decrease in CRF1 binding affinity. nih.gov
Pendant Aryl Ring: For potent binding affinity, substitution on the aryl ring attached to the core structure is crucial. Studies indicate that substitution at both the ortho- and para-positions of this ring is required for optimal activity. bohrium.com Lipophilic groups are generally preferred at the para-position. bohrium.com
| Compound | 8-Position Substituent | 1-Position (Amide) Substituent | CRF1 Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 1 | N-Butyl-N-ethylamino | 2,4,6-trimethylphenyl | 1.3 ± 0.1 | nih.gov |
| 2 | N-Butyl-N-ethylamino | 2,4-dichlorophenyl | 1.8 ± 0.2 | nih.gov |
| 16 | N-Butyl-N-ethylamino | Methyl | ~3.0 (Calculated from data) | nih.gov |
| 17 | N,N-Dimethylamino | 2,4-dichlorophenyl | 134 ± 21 | nih.gov |
| 18 | N-Ethyl-N-methylamino | 2,4-dichlorophenyl | 12.2 ± 0.7 | nih.gov |
| 20 | N,N-Dipropylamino | 2,4-dichlorophenyl | 2.1 ± 0.2 | nih.gov |
Structural Determinants for ENPP1 Inhibitory Potency
A comprehensive review of publicly available scientific literature indicates that specific structure-activity relationship studies for this compound analogs as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) have not been reported. Research in this area has focused on structurally related but distinct scaffolds, such as 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives. nih.gov
Modulations Affecting FLT3 Kinase Inhibition
Detailed investigations into the modulations of the this compound scaffold affecting Fms-like tyrosine kinase 3 (FLT3) inhibition are not available in the current scientific literature. Studies have been published on isomeric structures, such as pyrido[3,4-b]pyrazin-2(1H)-one derivatives, which have shown potent FLT3 kinase inhibitory activity. researchgate.net However, direct SAR data for the specified pyrido[2,3-b]pyrazine (B189457) core is absent.
Pharmacophore Elucidation and Optimization Strategies
The development of potent ligands based on the this compound scaffold has been guided by pharmacophore modeling, particularly for CRF1 receptor antagonists. A proposed pharmacophore model for this class of antagonists includes a heterocyclic ring that features a critical hydrogen-bond accepting nitrogen atom, along with an orthogonal aromatic ring. nih.gov Computational models have further refined this by correlating CRF1 binding affinity with specific interactions, namely complexation energy with the H199 residue and hydrophobic contacts with the M276 residue of the receptor. nih.gov
Optimization strategies have centered on modifying substituents to enhance binding affinity and introduce desirable properties. A key strategy involves the systematic variation of the N,N-dialkylamino group at the 8-position to probe the size and lipophilicity of a key binding pocket on the CRF1 receptor. nih.gov This has led to the understanding that while flexibility in chain length is tolerated, a certain size is required to fill the pocket for optimal affinity. nih.gov Another successful optimization strategy has been the N-alkylation of the pyrazinone amide, which allows for the introduction of radiolabels for PET imaging without a substantial loss of binding affinity, thereby creating tools for in vivo studies. nih.gov
Stereochemical Considerations in Activity Profiling
Stereochemistry is a critical factor in the activity profiling of this compound analogs, especially when a chiral center is present. For CRF1 receptor antagonists based on this scaffold, a chiral center is often introduced via substitution on the N-1 alkyl chain. nih.gov
The separation of individual enantiomers is recognized as a crucial step in lead optimization to accurately assess the biological activity of each stereoisomer. nih.gov It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological interactions, potency, and toxicology. Efficient chiral separation methods, such as supercritical fluid chromatography (SFC), have been developed to resolve the enantiomeric pairs of these pyrazinone derivatives, enabling their individual evaluation in preclinical testing. nih.gov This underscores the importance of stereochemical considerations in the development of potent and selective agents from this chemical class.
Computational Chemistry and Molecular Modeling Approaches for 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the pyrido-pyrazinone scaffold and its related structures, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Researchers have utilized molecular docking to understand the interactions of pyrido[3,4-b]pyrazin-2(1H)-one derivatives with FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov These simulations revealed key hydrogen bonds and hydrophobic interactions that govern the binding affinity. Similarly, docking studies on 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors targeting mitogen-activated protein kinase kinase 4 (MKK4) showed that a phenol (B47542) group on the inhibitor interacts with an aspartate residue (Asp247), while the core structure forms typical hinge-binding interactions. nih.gov In another study, docking was used to analyze the binding of pyrido[2,3-d]pyrimidin-7-one derivatives to Cyclin-Dependent Kinase 4 (CDK4), revealing crucial interactions within the enzyme's active site. japsonline.com The insights gained from these simulations are critical for structure-activity relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity. nih.gov For instance, docking of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) helped rationalize their anticancer activity. nih.gov
| Compound Scaffold | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrido[3,4-b]pyrazin-2(1H)-one | FLT3-D835Y | Identified potent inhibitors and their binding poses, guiding the synthesis of derivatives with high kinase inhibitory activity. | nih.gov |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | Revealed that a phenol group interacts with Asp247 and the core structure binds to hinge residues Met181 and Glu179. | nih.gov |
| Pyrido[2,3-b]pyrazine (B189457) | TNF-α / IL-6 | Used to predict binding affinities and guide the synthesis of derivatives with anti-inflammatory properties. | ikm.org.my |
| Pyrido[2,3-d]pyrimidin-7-one | CDK4 | Analyzed binding interactions to understand the structural requirements for inhibitory activity against the cell cycle-regulating kinase. | japsonline.com |
| Pyrido[3,4-d]pyrimidine (B3350098) | Mps1 | Probed the binding modes of a series of inhibitors, identifying key interactions and informing the design of new compounds. | nih.gov |
Molecular Dynamics Simulations for Binding Mode Analysis
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations have been applied to pyrido-pyrazinone derivatives to validate docking results and gain a deeper understanding of their binding modes.
In a study on Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) inhibitors, MD simulations provided crucial insights into the binding modes of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives. nih.gov These simulations help confirm the stability of the interactions predicted by docking. For other related scaffolds, MD simulations have been used to analyze the fluctuation of amino acid residues in the protein upon ligand binding by calculating the root-mean-square fluctuation (RMSF). nih.gov This analysis reveals which parts of the protein become more or less flexible, highlighting key areas involved in the interaction. Studies on pyrazolo[3,4-d]pyrimidine derivatives targeting TgCDPK1 have also employed MD simulations to verify the binding modes identified through docking. rsc.org Similarly, research on GPCR-6 inhibitors based on a tetrahydropyrido[3,4-b]pyrazine structure used MD simulations to confirm the stability of lead compounds in the binding pocket. researchgate.net
| Compound Scaffold | Protein Target | Purpose of MD Simulation | Reference |
|---|---|---|---|
| 3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one | ENPP1 | To gain insight into the binding modes of potent inhibitors. | nih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 | To validate docking results and evaluate the stability of the protein-ligand complex over time. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | TgCDPK1 | To verify the predicted binding modes and assess the stability of key interactions. | rsc.org |
| 3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | GPCR-6 | To confirm the binding stability of newly designed lead compounds. | researchgate.net |
Free Energy Perturbation and Binding Energy Calculations
To more accurately quantify the binding affinity between a ligand and its target, computational methods like free energy perturbation (FEP) and binding energy calculations are employed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the free energy of binding.
In a study of pyrido[3,4-d]pyrimidine derivatives as Mps1 inhibitors, the MM/GBSA method was used to calculate the binding free energies of four selected compounds. nih.gov The results showed that the calculated binding energies were consistent with the experimentally determined IC₅₀ values, validating the reliability of the computational approach. nih.gov This method allows for the decomposition of the total binding energy into contributions from individual amino acid residues, identifying the key residues that drive the binding event. nih.gov Such calculations are invaluable for comparing different inhibitors and for guiding the rational design of new compounds with improved binding affinities.
| Compound | Target | Calculation Method | Key Finding | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine derivatives | Mps1 | MM/GBSA | The calculated binding energy ranking was consistent with the experimental IC₅₀ values, validating the simulation model. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Both 2D- and 3D-QSAR models have been developed for scaffolds related to dihydropyrido-pyrazinone.
A QSAR analysis of amino-substituted pyrido[3,2-b]pyrazinones as PDE-5 inhibitors revealed that molecular topology significantly influences inhibitory activity. sciforum.net The resulting model showed that increasing molecular refractivity and the number of carbons connected by single bonds could enhance PDE-5 inhibition. sciforum.net In another study, 2D- and 3D-QSAR models were developed for pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. japsonline.comscispace.com The 3D-QSAR contour maps highlighted the electrostatic and steric regions around the molecule that are critical for activity, providing a visual guide for structural modifications. japsonline.comscispace.com Furthermore, a validated QSAR model was generated for a series of 77 derivatives of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine to understand the physicochemical properties essential for GPCR-6 inhibition. researchgate.net These models serve as powerful predictive tools to estimate the activity of newly designed compounds before their synthesis.
| Compound Scaffold | Target | QSAR Model Type | Key Descriptors/Findings | Reference |
|---|---|---|---|---|
| Pyrido[3,2-b]pyrazinone | PDE-5 | 2D-QSAR | Molecular refractivity (Smr) and topological indices (SaasCE-index, SsssCHE-index) were crucial for activity. | sciforum.net |
| Pyrido[2,3-d]pyrimidin-7-one | CDK4 | 2D- & 3D-QSAR | Contour maps revealed important steric and electrostatic regions affecting inhibitory activity. | japsonline.comscispace.com |
| 3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | GPCR-6 | 2D-QSAR | Model based on 3D-MoRSE and WHIM descriptors successfully predicted inhibitory activity. | researchgate.net |
In Silico De Novo Design and Virtual Screening for Novel Analogs
One of the most powerful applications of computational modeling is the discovery of novel chemical entities through virtual screening and de novo design. Virtual screening involves searching large databases of compounds to identify those that are likely to bind to a specific target.
This approach was successfully used to identify 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Through structure-based virtual screening, researchers were able to discover a non-peptidomimetic inhibitor that serves as a starting point for further optimization. nih.gov In another example, a validated 3D-QSAR model and docking procedure were used to screen the ChEMBL database for new pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. japsonline.com This effort led to the identification of six novel compounds with potential CDK4 inhibitory activity and drug-like properties. japsonline.com Similarly, insights from docking and MD simulations can guide the de novo design of new molecules, where fragments are pieced together or existing molecules are modified to create novel analogs with enhanced potency and selectivity. nih.govrsc.org
| Scaffold/Target | Method | Database/Approach | Outcome | Reference |
|---|---|---|---|---|
| 3-Oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin / SARS-CoV-2 Mpro | Structure-Based Virtual Screening | Internal/Commercial Databases | Identified a novel, non-peptidomimetic inhibitor (M56-S2) with an IC₅₀ of 4.0 μM. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one / CDK4 | QSAR & Docking-Based Virtual Screening | ChEMBL Database | Identified six novel compounds as potential CDK4 inhibitors with favorable drug-like properties. | japsonline.com |
| Pyrido[3,4-d]pyrimidine / Mps1 | De Novo Design | Structure-based design based on simulation insights | Designed five new compounds, with two showing potential as improved Mps1 inhibitors. | nih.gov |
Preclinical Pharmacological and Toxicological Evaluation of 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One Derivatives
In Vitro Biological Assays and High-Throughput Screening Methodologies
High-throughput screening (HTS) and various in vitro biological assays represent the initial steps in characterizing the pharmacological properties of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives. These methods allow for the rapid and efficient assessment of a large number of compounds to identify those with promising activity at specific biological targets.
Receptor Binding Affinity Assays
Receptor binding affinity assays are fundamental in determining the interaction of a compound with its molecular target. These assays measure the strength of the binding between a ligand (the test compound) and a receptor. For derivatives of this compound, these studies have been instrumental in identifying their potential as modulators of various receptor systems. A notable area of investigation has been their interaction with the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress, anxiety, and depression.
One study identified a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as potent antagonists of the CRF1 receptor. These compounds were evaluated for their ability to displace a radiolabeled ligand from the receptor, with the half-maximal inhibitory concentration (IC50) being a key measure of binding affinity.
| Compound | Target Receptor | Assay Type | Binding Affinity (IC50) |
|---|---|---|---|
| Compound 2 (unspecified derivative) | CRF1 Receptor | Radioligand Binding Assay | 0.70 nM |
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes involved in disease processes. Derivatives of the pyrido[2,3-b]pyrazin-2(1H)-one core have been investigated for their potential to inhibit various kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.
One area of focus has been the inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were designed and evaluated as FLT3 inhibitors. nih.gov Their inhibitory potency was determined against both wild-type and mutant forms of the enzyme.
Another enzyme target explored for a related scaffold is Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which is involved in regulating the anti-cancer STING pathway. Derivatives of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, a structurally similar scaffold, have been identified as potent ENPP1 inhibitors. nih.gov
| Compound | Target Enzyme | Enzyme Subtype | Inhibitory Potency (IC50) |
|---|---|---|---|
| Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one derivative) | FLT3 Kinase | FLT3-D835Y | 29.54 ± 4.76 nM nih.gov |
| Compound 23 (a 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivative) | ENPP1 | Not specified | Potent inhibitor nih.gov |
| Compound 46 (a 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivative) | ENPP1 | Not specified | Potent inhibitor nih.gov |
Cell-based Functional Assays
Cell-based functional assays provide a more physiologically relevant context for evaluating the activity of compounds by assessing their effects on whole cells. These assays can measure a variety of cellular responses, including proliferation, apoptosis (programmed cell death), and the modulation of signaling pathways.
In the context of cancer research, derivatives of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, the same pyrido[3,4-b]pyrazin-2(1H)-one derivatives that showed potent FLT3 kinase inhibition also exhibited excellent antiproliferative effects against the MV4-11 human acute myeloid leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation. nih.gov These compounds were also effective against BaF3 cells engineered to express various FLT3 mutations. nih.gov
| Compound | Cell Line | Assay Type | Biological Effect | Potency (IC50) |
|---|---|---|---|---|
| Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one derivative) | MV4-11 (Human AML) | Antiproliferation Assay | Inhibition of cell growth | 15.77 ± 0.15 nM nih.gov |
| Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one derivative) | BaF3 (FLT3-D835V/F) | Antiproliferation Assay | Inhibition of cell growth | Data not specified nih.gov |
| Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one derivative) | BaF3 (FLT3-F691L) | Antiproliferation Assay | Inhibition of cell growth | Data not specified nih.gov |
| Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one derivative) | BaF3 (FLT3-ITD/D835Y) | Antiproliferation Assay | Inhibition of cell growth | Data not specified nih.gov |
In Vivo Efficacy Studies in Relevant Animal Models
Animal Models for Anxiety and Affective Disorders
Animal models that mimic aspects of human anxiety and affective disorders are used to evaluate the potential of new therapeutic agents. The defensive withdrawal model in rats, for example, is a commonly used assay to assess anxiolytic (anti-anxiety) activity. In this model, the animal's natural tendency to avoid open, brightly lit spaces is measured, and anxiolytic compounds typically increase the time spent in the open area.
A derivative of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, which demonstrated high affinity for the CRF1 receptor in vitro, was further examined in this in vivo model. The compound was found to be efficacious, suggesting its potential as a treatment for anxiety-related disorders.
| Compound | Animal Model | Disease/Disorder | Key Finding |
|---|---|---|---|
| Compound 8w (a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivative) | Defensive Withdrawal Model in Rats | Anxiety | Demonstrated efficacy in the model |
Animal Models for Cancer and Proliferative Disorders
Animal models of cancer are indispensable for evaluating the in vivo antitumor activity of novel compounds. These models, which often involve the implantation of human cancer cells into immunodeficient mice (xenograft models), allow for the assessment of a compound's ability to inhibit tumor growth in a living system.
While extensive in vitro anticancer activity has been demonstrated for derivatives of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold, detailed in vivo efficacy studies in animal models of cancer for this specific chemical class are not yet widely published in the public domain. However, a related class of compounds, the 1,2-dihydropyrido[3,4-b]pyrazines, have been shown to be active against experimental neoplasms in mice. nih.gov This suggests that the broader pyridopyrazine scaffold holds promise for in vivo antitumor activity, warranting further investigation of the this compound derivatives in relevant cancer models.
| Compound Class | Animal Model | Cancer Type | Key Finding |
|---|---|---|---|
| 1,2-dihydropyrido[3,4-b]pyrazine derivatives | Mouse models | Experimental neoplasms | Demonstrated activity nih.gov |
Animal Models for Inflammatory and Pain Conditions
The evaluation of novel chemical entities for potential therapeutic use in inflammatory and pain conditions relies on established preclinical animal models. These models aim to simulate aspects of human disease, allowing for the assessment of a compound's efficacy. For heterocyclic compounds structurally related to this compound, several in vivo models have been utilized.
For instance, a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives were evaluated for anti-inflammatory activity using an ear edema model in animals. nih.govrsc.org In this model, inflammation is induced in the ear, and the ability of the test compound to reduce the resulting swelling is measured. One particular compound, 7c, demonstrated a significant inhibition of ear edema by 82%. nih.gov
In the realm of pain research, or nociception, rodent models are standard tools for preclinical assessment. mdpi.com The tail-flick and formalin tests are two such models used to evaluate the antinociceptive properties of new compounds. mdpi.com The tail-flick test measures the response to a thermal pain stimulus, while the formalin test assesses the response to a chemical stimulus that induces a biphasic pain response, mimicking both acute and more persistent inflammatory pain. mdpi.com Novel pyrrolo[3,4-d]pyridazinone derivatives, 10b and 13b, were shown to have dose-dependent antinociceptive activity in these models. mdpi.com
Another widely used model for inflammation is the carrageenan-induced paw edema test in rats. dovepress.com This test involves injecting carrageenan into the rat's paw, which causes a localized, acute, and well-characterized inflammatory response. The effectiveness of an anti-inflammatory agent is determined by its ability to reduce the swelling of the paw. dovepress.com This model was used to assess the anti-inflammatory effects of pyrrolo[3,4-d]pyridazinone derivatives. dovepress.com
Furthermore, derivatives of the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold have been investigated as antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, which is implicated in stress-related disorders. bohrium.comnih.gov The efficacy of these compounds was tested in a defensive withdrawal model of anxiety in rats, which evaluates the animal's natural aversion to open, brightly lit spaces. bohrium.comnih.gov
Animal Models for Infectious Diseases
The search for new antimicrobial agents involves screening compounds in relevant models of infection. While specific data on this compound derivatives in infectious disease models is limited, research on related heterocyclic structures provides insight into potential applications.
For example, a series of new hydrazide derivatives incorporating a 1,3,4-oxadiazole (B1194373) core were evaluated for their antimycobacterial activity. mdpi.com These compounds were tested against various mycobacterial strains, including the virulent M. tuberculosis H37Rv strain. Two compounds from this series, 1k and 1l, were identified as the most effective candidates against a pyrazinamide-resistant strain. mdpi.com
In the context of parasitic diseases, derivatives of 6-amino-1H-pyrazolo[3,4-d]pyrimidine were synthesized and tested for efficacy against visceral leishmaniasis. dundee.ac.uk This demonstrates the potential for related heterocyclic scaffolds in treating infectious diseases.
Pharmacokinetic (PK) and ADME Profiling in Preclinical Species
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical in preclinical development. These parameters determine the compound's bioavailability and its exposure to the target tissues.
Metabolic Stability in Microsomal Systems
Metabolic stability is a key determinant of a compound's half-life and oral bioavailability. In vitro assays using liver microsomes are commonly employed to predict in vivo metabolism. These microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Several studies on pyrido[2,3-b]pyrazine-2(1H)-one and its analogs have included assessments of metabolic stability.
In one study, two 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives, compounds 39 and 45, were incubated with mouse liver microsomes (MLM). Both compounds exhibited high stability with no detectable metabolic degradation. nih.gov
Another investigation into pyrido[3,4-b]pyrazin-2(1H)-one derivatives as FLT3 inhibitors found that a lead compound, compound 13, was metabolically stable in mouse liver microsomes. nih.govresearchgate.net
Similarly, in the development of compounds targeting visceral leishmaniasis, metabolic stability was a key optimization parameter, with several 6-amino-1H-pyrazolo[3,4-d]pyrimidine analogs showing good stability in microsomal assays. dundee.ac.uk
Table 1: Metabolic Stability of Pyrido[2,3-b]pyrazine-2(1H)-one Derivatives and Analogs in Mouse Liver Microsomes (MLM)
| Compound | Scaffold | Assay System | Outcome | Reference |
|---|---|---|---|---|
| Compound 39 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MLM | High stability, no detectable degradation | nih.gov |
| Compound 45 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MLM | High stability, no detectable degradation | nih.gov |
| Compound 13 | pyrido[3,4-b]pyrazin-2(1H)-one | MLM | Metabolically stable | nih.govresearchgate.net |
Brain Penetration Assessment
For compounds targeting the Central Nervous System (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Small molecules that antagonize the CRF1 receptor, which is involved in the body's stress response, are being investigated for anxiety and affective disorders. bohrium.comnih.gov The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold is one such series of compounds being developed for this purpose. bohrium.comnih.gov The desired pharmacological effect of these antagonists relies on their ability to reach their target in the brain. Preclinical studies for these compounds often involve direct or indirect measures of brain penetration and target engagement. bohrium.comnih.gov
Radioligand Development for Imaging and Receptor Occupancy Studies
Radiolabeled versions of a compound, known as radioligands, are invaluable tools in drug development. They are used in binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET).
Positron Emission Tomography (PET) Ligand Development for Central Nervous System Targets
PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and target engagement in the living brain. nih.gov For CNS drug discovery programs, developing a suitable PET radioligand is a key step to establish proof of distribution and receptor occupancy. nih.gov
The development of potent and selective antagonists for CNS targets, such as the CRF1 receptor antagonists based on the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold, often includes radioligand binding assays to determine affinity and selectivity. bohrium.comnih.gov A successful drug candidate from such a series could itself be radiolabeled to create a PET ligand. Alternatively, a specific PET radioligand for the target can be used in competition studies to measure the receptor occupancy of the non-radiolabeled drug candidate. nih.gov This allows researchers to correlate the dose of a drug with the extent of target engagement in the brain and the resulting pharmacological effect. nih.gov
Table 2: Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrido[2,3-d]pyridazine-2,8-dione |
| Pyrrolo[3,4-d]pyridazinone |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one |
| Pyrido[3,4-b]pyrazin-2(1H)-one |
| 6-amino-1H-pyrazolo[3,4-d]pyrimidine |
| 1,3,4-oxadiazole |
Therapeutic Potential and Translational Research of 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One
Applications in Neuropsychiatric Disorders, Including Anxiety and Stress-Related Conditions
Derivatives of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold have been identified as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.gov The CRF system is a primary regulator of the endocrine, behavioral, and autonomic responses to stress. nih.gov Consequently, molecules that can block the CRF1 receptor are being investigated as potential treatments for anxiety and other stress-related affective disorders. nih.gov
One study identified a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as highly potent CRF1 antagonists. nih.gov A specific compound from this series, 8-(butylethylamino)-4-(2,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydro-1H-pyrido(2,3-b)pyrazin-2-one, demonstrated high binding affinity for the CRF1 receptor and was effective in a defensive withdrawal model of anxiety in rats. nih.gov This suggests a direct application for this class of compounds in managing anxiety and stress-related conditions. Further research into related heterocyclic systems has also pointed towards anxiolytic effects, reinforcing the potential of these scaffolds in developing novel neurotropic drugs. nih.gov
| Compound Series | Target | Indication | Key Findings |
| 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones | Corticotropin-releasing factor-1 (CRF1) Receptor | Anxiety and Stress-Related Disorders | Potent antagonism of the CRF1 receptor; efficacy in preclinical anxiety models. nih.gov |
Oncology and Cancer Immunotherapy Applications
The pyridopyrazine and related pyridopyrimidine core structures are prevalent in the development of oncology therapeutics, targeting various mechanisms from direct inhibition of cancer-driving kinases to modulation of the immune response against tumors.
Kinase Inhibition: Derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one scaffold have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 receptor are known drivers in a subset of patients with acute myeloid leukemia (AML). nih.gov One synthesized compound demonstrated potent activity against both wild-type and mutated FLT3, inhibited the proliferation of AML cells (MV4-11), and showed metabolic stability, marking it as a promising candidate for further AML research. nih.gov Other related structures, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to existing therapies. nih.gov Furthermore, pyrido[2,3-b]pyrazine-substituted compounds are being explored as inhibitors of RAF kinases (e.g., B-RAF), which are crucial in signaling pathways that promote cell proliferation in cancers like melanoma and colorectal cancer. google.com
Cancer Immunotherapy: A significant application in immuno-oncology involves the inhibition of Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1). ENPP1 is a negative regulator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cancer cells. nih.gov By inhibiting ENPP1, the STING pathway can be activated, leading to an enhanced anti-tumor immune response. Derivatives of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one have been identified as potent ENPP1 inhibitors. nih.gov These compounds showed high stability in liver microsomes and did not inhibit key CYP enzymes, indicating a favorable profile for further development as cancer immunotherapy agents. nih.gov
| Compound Class | Target | Cancer Type / Application | Mechanism of Action |
| Pyrido[3,4-b]pyrazin-2(1H)-one derivatives | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Inhibition of FLT3 kinase activity, reducing cancer cell proliferation. nih.gov |
| 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives | Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) | Cancer Immunotherapy | Negative regulation of the anti-cancer STING pathway. nih.gov |
| Pyrido[2,3-b]pyrazine-8-substituted compounds | RAF (e.g., B-RAF) kinase | Colorectal Cancer, Melanoma | Inhibition of the RAF signaling pathway to block cell proliferation. google.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Various Cancers | Inhibition of wild-type and mutant EGFR to suppress tumor growth. nih.gov |
Pain Management Strategies
The development of novel analgesics is a critical area of research, and heterocyclic compounds are being explored for this purpose. While direct studies on this compound for pain are limited, research on analogous structures provides insight into potential mechanisms. For instance, inhibitors of adenylyl cyclase type 1 (AC1) are being pursued as a target for treating chronic pain. nih.gov A series of pyrimidinones, structurally related to the dihydropyridopyrazinone core, were optimized as selective AC1 inhibitors. nih.gov A representative compound from this series demonstrated modest antiallodynic effects in a mouse model of inflammatory pain, suggesting that targeting AC1 with such scaffolds could be a viable strategy for developing new pain management therapies. nih.gov Additionally, other related heterocyclic systems, such as those containing a 1,3,4-oxadiazole (B1194373) ring, have been investigated for their anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. mdpi.com
Anti-infective and Immunomodulatory Roles
Beyond cancer, the immunomodulatory potential of this scaffold extends to other therapeutic areas. The inhibition of Zeta-chain-associated protein kinase 70 kDa (ZAP-70), a tyrosine kinase crucial for T-cell activation and adaptive immune signaling, is a key target for autoimmune diseases. mdpi.com Pyrido[2,3-d]pyrimidin-7(8H)-ones have been explored as potential ZAP-70 inhibitors, highlighting the role of this heterocyclic system in modulating immune responses. mdpi.com
The pyrido[2,3-b]pyrazine (B189457) core and related structures have also been associated with a wide spectrum of biological activities, including anti-inflammatory and anti-infective properties. researchgate.net Research into related pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines has shown that some derivatives exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com Furthermore, different but related heterocyclic cores have been used to develop agents against visceral leishmaniasis, a parasitic disease. rsc.org
| Therapeutic Area | Target / Application | Compound Class | Key Findings |
| Immunomodulation | ZAP-70 Inhibition | Pyrido[2,3-d]pyrimidin-7(8H)-ones | Potential for treating diseases where T-cell regulation is key, such as autoimmune disorders. mdpi.com |
| Anti-infective | Antibacterial | Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | Moderate activity against various bacterial strains. japsonline.com |
| Anti-inflammatory | General | Pyrido[2,3-b]pyrazine core | The core structure is associated with anti-inflammatory properties. researchgate.net |
Future Directions and Emerging Research Avenues for 3,4 Dihydropyrido 2,3 B Pyrazin 2 1h One
Exploration of Novel Biological Targets and Polypharmacology
The therapeutic potential of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and its analogs is continually expanding as new biological targets are identified. Initially recognized for their activity against certain kinases, recent studies have unveiled a broader spectrum of molecular interactions, suggesting a rich polypharmacological profile.
Derivatives of this scaffold have been identified as inhibitors of several key enzymes implicated in disease. For instance, certain 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives have shown inhibitory activity against Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), an enzyme that negatively regulates the STING pathway involved in anticancer immunity. nih.govnih.gov Furthermore, pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been designed and evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). researchgate.netnih.govnih.govresearchgate.net Research has also led to the development of highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), a regulator of hepatocyte regeneration. nih.gov More recently, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been synthesized as covalent inhibitors of KRAS, a notorious oncogene. nih.gov
The ability of this scaffold to interact with multiple, often unrelated, targets opens the door to the systematic exploration of its polypharmacology. Future research will likely focus on comprehensive screening against diverse target families, including other kinases, phosphatases, and epigenetic modulators. Understanding this multi-targeting capability is crucial, as it could lead to the development of therapies with enhanced efficacy or the ability to overcome drug resistance.
Development of Multi-targeted Agents for Complex Diseases
The inherent polypharmacology of the this compound scaffold makes it an ideal starting point for the rational design of multi-targeted agents. Such agents are particularly desirable for treating complex diseases like cancer and neurodegenerative disorders, which are driven by multiple pathological pathways. nih.gov
In oncology, for example, a single drug that can simultaneously inhibit a key oncogenic driver like FLT3 and modulate the tumor microenvironment via ENPP1 inhibition could offer a significant therapeutic advantage over single-target agents. nih.govresearchgate.netnih.gov The development of pyrido[3,4-d]pyrimidine (B3350098) derivatives as kinase inhibitors for various cancers is an active area of research. mdpi.com Similarly, in neurodegenerative diseases, where inflammation and neuronal cell death are intertwined, a multi-targeted agent could concurrently address both aspects of the pathology. nih.gov
Future efforts in this area will involve the strategic functionalization of the pyridopyrazinone core to fine-tune its activity against a desired set of targets. This will require a deep understanding of the structure-activity relationships for each target and the development of sophisticated assays to evaluate the activity of these multi-targeted compounds.
Advanced Synthetic Methodologies for High-Throughput Library Generation
To fully explore the therapeutic potential of the this compound scaffold, the efficient synthesis of large and diverse libraries of analogs is essential. This necessitates the development of advanced, high-throughput synthetic methodologies.
Current synthetic routes often involve multi-step sequences. nih.gov However, the development of one-pot reactions and multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, can significantly streamline the synthesis of these complex heterocycles. researchgate.net These approaches reduce the number of synthetic steps, minimize waste, and are amenable to automation and parallel synthesis.
Future research in this area will likely focus on the development of novel, robust, and versatile synthetic methods that allow for the rapid introduction of a wide range of substituents at various positions of the pyridopyrazinone core. This will enable the generation of large libraries for high-throughput screening, accelerating the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new drugs, and the this compound scaffold is no exception. researchgate.netnih.gov These computational tools can be applied at various stages of the drug discovery pipeline to accelerate the process and improve the quality of drug candidates. elsevierpure.com
AI and ML algorithms can be used to:
Identify new biological targets: By analyzing large biological datasets, AI can help identify novel targets for which this compound derivatives may be effective.
Predict compound activity and properties: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing for the in silico screening of large chemical libraries.
Design novel compounds: Generative AI models can design new molecules with desired properties, providing novel starting points for chemical synthesis.
Optimize lead compounds: AI can guide the optimization of lead compounds by suggesting modifications that are likely to improve their activity and drug-like properties.
While the specific application of AI to this compound family is still emerging, the general success of these technologies in drug discovery suggests a promising future. nih.gov
Challenges and Opportunities in Translational Research from Preclinical Findings
Despite the promising preclinical data for many this compound derivatives, the translation of these findings into clinical success presents significant challenges. A major hurdle in drug development is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity in humans. nih.gov
Key challenges in the translational pathway for this class of compounds include:
Predictive preclinical models: The use of more clinically relevant and robust preclinical models, including patient-derived xenografts and complex co-culture systems, is crucial to better predict human responses. nih.gov
Pharmacokinetics and drug metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical. Ensuring adequate bioavailability and metabolic stability is a key focus of lead optimization. nih.gov
Biomarker development: Identifying and validating biomarkers that can predict which patients are most likely to respond to treatment and monitor therapeutic response will be essential for successful clinical development.
Overcoming these challenges will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical research. The opportunity lies in leveraging the growing understanding of the biology of the targets of these compounds and employing advanced preclinical models and clinical trial designs to increase the probability of success. The diverse biological activities of the this compound scaffold provide a strong foundation for the development of novel and effective therapies for a range of diseases.
Q & A
What are the key physicochemical and safety properties of 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one?
Answer:
The compound (CAS: 159104-35-5) has a molecular formula of C₉H₁₁N₃O and a molecular weight of 177.2031 g/mol . Stability data indicate it is stable under recommended storage conditions, though specific parameters like melting point remain unreported. Safety assessments classify it as acutely toxic (oral, Category 4; H302), skin/eye irritant (H315, H319), and a respiratory tract irritant (H335) . Researchers must use OSHA-compliant personal protective equipment (PPE), including respirators and gloves, to mitigate exposure risks .
How is this compound utilized in mTOR inhibition studies?
Answer:
Derivatives like CC214-2 and CC-223 (onatasertib) are potent dual mTORC1/mTORC2 inhibitors. Their mechanism involves blocking kinase activity, validated through in vitro assays (e.g., U87EGFRvIII xenografts) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling . For example, CC-223 (CAS: 1228013-30-6) demonstrates autophagy induction in glioblastoma models, with optimized substituents (e.g., trans-4-methoxycyclohexyl) enhancing selectivity and bioavailability . Experimental design should include dose-response curves and comparative analysis with rapamycin analogs to assess pathway specificity.
What methodologies are recommended for evaluating ENPP1 inhibitory activity of derivatives?
Answer:
Derivatives like compounds 45 and 22 (3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one analogs) are assessed via:
- In vitro enzymatic assays : Measure IC₅₀ values using recombinant ENPP1 and fluorescent substrates (e.g., ATP analogs).
- Structure-Activity Relationship (SAR) : Systematic substitution at positions 3, 6, and 7 to optimize potency and microsomal stability (human/rodent liver microsomes) .
- Molecular dynamics (MD) simulations : Validate binding modes to ENPP1’s catalytic domain, focusing on hydrogen bonding and hydrophobic interactions .
How can structural modifications enhance antitumor efficacy and reduce toxicity?
Answer:
Key modifications include:
- Substituent optimization : Adding bulky groups (e.g., 1-ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)) improves target engagement and reduces off-target effects, as seen in glioblastoma patents .
- Stereochemical tuning : The trans-4-methoxycyclohexyl group in CC-223 enhances blood-brain barrier penetration .
- Toxicity mitigation : Cross-species toxicity profiling (e.g., CYP inhibition assays) identifies metabolically stable derivatives, minimizing hepatotoxicity risks .
How should researchers address contradictions in toxicological data across studies?
Answer:
Discrepancies in acute toxicity (e.g., Category 4 vs. unreported carcinogenicity) may arise from:
- Dose-dependent effects : Validate findings using standardized OECD guidelines (e.g., repeated-dose 28-day studies).
- Model variability : Compare rodent vs. human cell-based assays (e.g., Ames test for mutagenicity) .
- Batch purity : Confirm compound integrity via HPLC and mass spectrometry to rule out impurities as confounding factors .
What synthetic strategies are effective for generating novel derivatives?
Answer:
- Multi-component reactions : For dihydropyridinone scaffolds, combine arylamines, acetylenedicarboxylates, and cyclic diketones under microwave-assisted conditions to improve yield .
- Kostanecki-Robinson cyclization : Generate fused pyran derivatives (e.g., 2-oxo-4-phenylpyrano[2,3-b]quinoxaline) using acetic anhydride and pyridine .
- Solid-phase synthesis : Employ resin-bound intermediates for rapid SAR exploration of substituents .
How can researchers validate target engagement in preclinical models?
Answer:
- Biomarker analysis : Measure phospho-S6 (mTORC1) and phospho-AKT (mTORC2) levels in tumor lysates via Western blot .
- Autoradiography : Use radiolabeled analogs (e.g., ¹⁴C-CC-223) to quantify tissue distribution in xenograft models .
- CRISPR/Cas9 knockouts : Confirm on-target effects by comparing inhibitor efficacy in ENPP1-wildtype vs. knockout cell lines .
What are the critical considerations for scaling up synthesis for in vivo studies?
Answer:
- Purification : Use preparative HPLC to isolate >95% pure batches, ensuring reproducibility in dosing .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to define storage protocols .
- Formulation : For poorly soluble analogs, employ lipid-based nanoparticles or cyclodextrin complexes to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
